![molecular formula C25H28N4O3S B2916239 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1209187-47-2](/img/structure/B2916239.png)
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis and Applications
Jun Hu et al. (2011) described a microwave-assisted synthesis method for tetrazolyl pyrazole amides, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis method offers a rapid and efficient way to obtain compounds with potential applications in developing new antimicrobial agents (Hu et al., 2011).
Antimicrobial Activity of Pyrazole Derivatives
E. Sharshira and N. M. Hamada (2012) synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The study found that most compounds exhibited a moderate degree of potent antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal drugs (Sharshira & Hamada, 2012).
Synthesis and Biological Potentials
J. Rani et al. (2017) synthesized a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives, showing significant antimicrobial, antioxidant, and anticancer activity. This study highlights the potential of these compounds in pharmaceutical research, especially for treatments targeting specific bacterial, fungal strains, and cancer cells (Rani et al., 2017).
Molecular Docking and Biological Evaluation
J. Dhevaraj et al. (2019) conducted a study on multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles. They used molecular docking and density functional theory (DFT) to understand the compounds' properties better and found them to have promising antibacterial activities. This approach can be instrumental in designing drugs with targeted antibacterial properties (Dhevaraj et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) via hydrogen bonding or other non-covalent interactions . This interaction could potentially inhibit the activity of the target protein, leading to alterations in cellular processes .
Biochemical Pathways
Inhibition of CDK2 can halt the progression of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
If we consider cdk2 as a potential target, the inhibition of cdk2 could lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-18-12-14-21(15-13-18)33(31,32)28-16-6-7-19(17-28)25(30)26-24-22-10-5-11-23(22)27-29(24)20-8-3-2-4-9-20/h2-4,8-9,12-15,19H,5-7,10-11,16-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYUPBKROBRWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide |
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